
5,7,7-Trimethyloct-5-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7,7-Trimethyloct-5-en-2-one is an organic compound with the molecular formula C11H20O. It is a branched hydrocarbon with a ketone functional group. This compound is known for its unique structure, which includes a double bond and multiple methyl groups, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,7-Trimethyloct-5-en-2-one can be achieved through various organic reactions. One common method involves the aldol condensation of suitable aldehydes and ketones, followed by dehydration to form the enone structure. The reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is conducted under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Catalytic processes using metal catalysts such as palladium or nickel can be employed to facilitate the formation of the enone structure. These methods often involve high-pressure and high-temperature conditions to achieve optimal yields.
Analyse Chemischer Reaktionen
Types of Reactions
5,7,7-Trimethyloct-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the double bond or the ketone group is targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
5,7,7-Trimethyloct-5-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties and its role as an intermediate in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5,7,7-Trimethyloct-5-en-2-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bond in the enone structure can participate in conjugate addition reactions, making it reactive towards nucleophiles. These interactions can modulate biological pathways and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,7,7-Trimethyl-2-(1,3,3-trimethylbutyl)-1-octanesulfonyl chloride
- 1,7,7-Trimethylbicyclo[2.2.1]hept-5-en-2-one
Uniqueness
5,7,7-Trimethyloct-5-en-2-one is unique due to its specific arrangement of methyl groups and the presence of both a double bond and a ketone group. This combination of structural features imparts distinct chemical reactivity and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
61478-34-0 |
|---|---|
Molekularformel |
C11H20O |
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
5,7,7-trimethyloct-5-en-2-one |
InChI |
InChI=1S/C11H20O/c1-9(6-7-10(2)12)8-11(3,4)5/h8H,6-7H2,1-5H3 |
InChI-Schlüssel |
ZJAFSWKCAMDHEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(C)(C)C)CCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-tert-Butyl-N'-[2-(pyridin-3-yl)pyrimidin-4-yl]urea](/img/structure/B14591119.png)
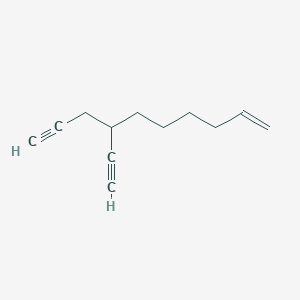

![[(1S,2R)-2-(Acetyloxy)cyclopentyl]acetic acid](/img/structure/B14591146.png)
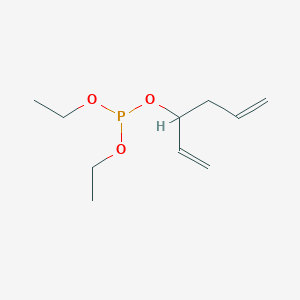
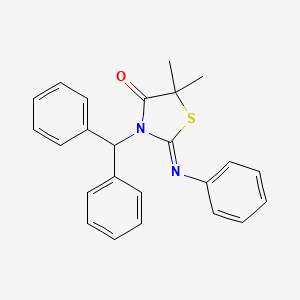
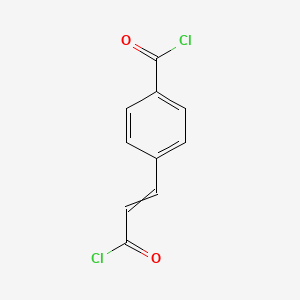
![4,7,7-Trimethylbicyclo[2.2.1]hept-2-ene-2-carbonitrile](/img/structure/B14591167.png)

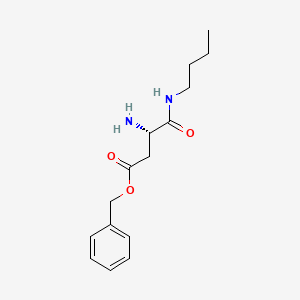
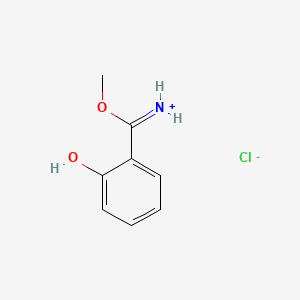

![Methyl 5-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxylate](/img/structure/B14591196.png)
